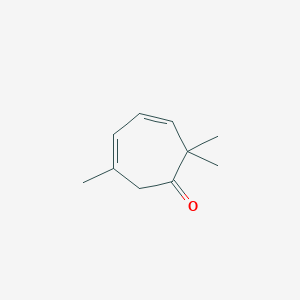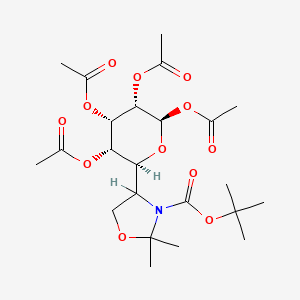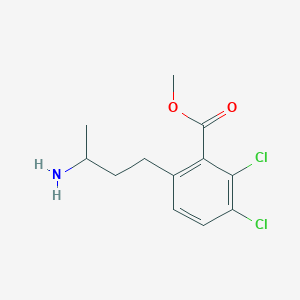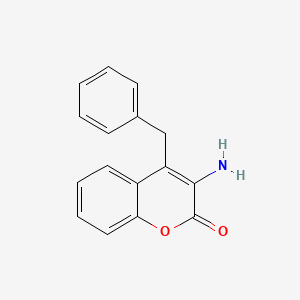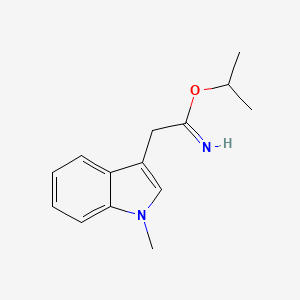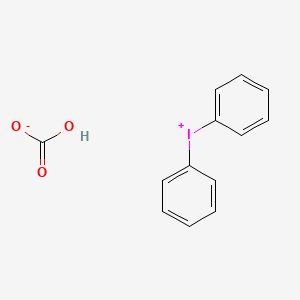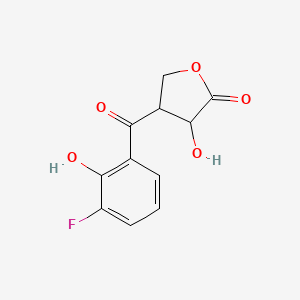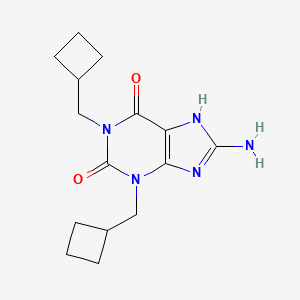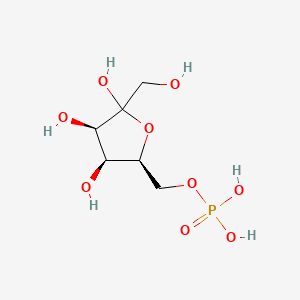
L-tagatofuranose 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-tagatofuranose 6-phosphate is a phosphorylated derivative of L-tagatose, a rare sugar. It is a furanose form, meaning it has a five-membered ring structure. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-tagatofuranose 6-phosphate can be synthesized through the phosphorylation of L-tagatose. The process typically involves the use of hexokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to L-tagatose, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. One common method is the use of L-arabinose isomerase, which converts L-arabinose to L-tagatose, followed by phosphorylation using hexokinase .
Analyse Chemischer Reaktionen
Types of Reactions
L-tagatofuranose 6-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: Formation of L-tagatofuranose acids.
Reduction: Formation of L-tagatofuranose alcohols.
Substitution: Formation of various L-tagatofuranose derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
L-tagatofuranose 6-phosphate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in bacterial metabolism and human metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its involvement in metabolic processes.
Industry: Used in the production of low-calorie sweeteners and other food additives.
Wirkmechanismus
L-tagatofuranose 6-phosphate exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by hexokinase to yield this compound, which is then further metabolized by tagatose-6-phosphate kinase and tagatose-diphosphate aldolase . These enzymes facilitate the conversion of this compound into intermediates that enter glycolysis and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-tagatose 6-phosphate: A closely related compound that differs only in the ring structure.
D-tagatose 6-phosphate: The D-isomer of L-tagatose 6-phosphate.
Galactose 6-phosphate: Another phosphorylated sugar involved in similar metabolic pathways.
Uniqueness
L-tagatofuranose 6-phosphate is unique due to its specific role in certain bacterial and human metabolic pathways. Its furanose ring structure also distinguishes it from other similar compounds, which may have pyranose ring structures .
Eigenschaften
CAS-Nummer |
136598-66-8 |
|---|---|
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2S,3S,4R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6?/m0/s1 |
InChI-Schlüssel |
BGWGXPAPYGQALX-JMSAOHGTSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@H](C(O1)(CO)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


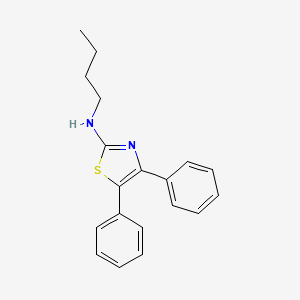
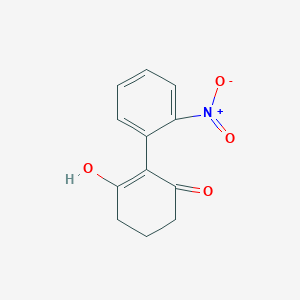
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
